1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea
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Description
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.401. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Research on derivatives closely related to 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea, specifically focusing on their hydrogen bonding and molecular structures, has been a subject of interest. Crystalline N1, N1-dimethyl-N3-arylureas with specific substituents have been studied using solid-state NMR, IR, Raman spectroscopies, and single-crystal X-ray diffraction (XRD) to understand their molecular conformations and hydrogen bonding effects related to their structural arrangements. Such analyses are crucial for elucidating the intermolecular interactions and molecular orientation, which can influence the physical properties and reactivity of these compounds (Kołodziejski et al., 1993).
Synthetic Applications and Reactivity
The synthetic versatility of compounds similar to this compound is demonstrated through their involvement in α-ureidoalkylation reactions. These reactions are instrumental in generating novel glycoluril derivatives with potential applications in medicinal chemistry and material science. The study of their reactivity provides insights into new synthetic pathways for designing urea-based molecules with enhanced functional properties (Gazieva et al., 2009).
Molecular Unfolding and Self-Assembly
Investigations into the conformational behavior of heterocyclic ureas reveal their ability to unfold and form multiply hydrogen-bonded complexes. This unfolding behavior mimics certain protein transitions and is pivotal for understanding the self-assembly processes of these compounds. Through such studies, the fundamental principles guiding the design of foldamers and their potential applications in creating nanoscale architectures and materials can be established (Corbin et al., 2001).
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-6-4-5-7-16(13)20-18(23)19-12-17(22)14-8-10-15(11-9-14)21(2)3/h4-11,17,22H,12H2,1-3H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUCEVWVBOASMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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